Tetrafluoropyrazine

Overview

Description

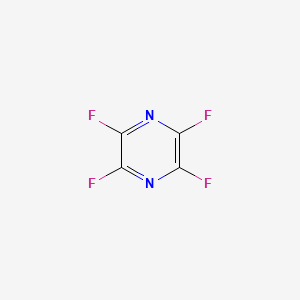

Tetrafluoropyrazine (C₄F₄N₂) is a fluorinated heterocyclic compound characterized by a pyrazine ring substituted with four fluorine atoms. Its synthesis typically involves the chlorination of pyrazine-2,3-dicarboxylic acid to form tetrachloropyrazine, followed by halogen exchange via reaction with potassium fluoride (KF) under controlled conditions . This compound is notably less basic than pentafluoropyridine due to the electron-withdrawing effects of fluorine atoms, which reduce the availability of lone pairs on nitrogen atoms for protonation . This compound serves as a versatile precursor for synthesizing trifluoropyrazine derivatives through nucleophilic substitution reactions, where fluorine atoms are replaced by carbon-, nitrogen-, or oxygen-based nucleophiles . Its electron-deficient aromatic system facilitates diverse functionalization, making it valuable in pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluoropyrazine can be synthesized through the chlorination of pyrazine derivatives, such as pyrazine-2,3-dicarboxylic acid, followed by fluorination. The typical process involves heating tetrachloropyrazine with potassium fluoride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature sealed autoclaves to facilitate the reaction between tetrachloropyrazine and potassium fluoride .

Chemical Reactions Analysis

Types of Reactions: Tetrafluoropyrazine undergoes various types of reactions, primarily nucleophilic aromatic substitution due to its high electrophilicity . It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common nucleophiles include nitrogen, sulfur, and oxygen-containing compounds.

Oxidation and Reduction: Specific reagents and conditions for these reactions are less documented but can involve standard oxidizing and reducing agents.

Major Products: The major products formed from nucleophilic aromatic substitution reactions include multisubstituted pyrazines and ring-fused systems .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Tetrafluoropyrazine derivatives have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria. For example, a study demonstrated that this compound derivatives exhibited moderate activity against Staphylococcus aureus and Escherichia coli at specific concentrations, highlighting their potential as antimicrobial agents .

Anticancer Properties

Fluorinated compounds, including this compound, are being investigated for their anticancer properties. A notable case study involved the synthesis of this compound derivatives that displayed cytotoxic effects against various cancer cell lines. These compounds were found to induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

| Compound | Activity Type | Target Organism/Cell Line | Concentration (µg/ml) | Activity Level |

|---|---|---|---|---|

| This compound Derivative 1 | Antimicrobial | Staphylococcus aureus | 250 | Moderate |

| This compound Derivative 2 | Anticancer | HeLa Cells | 50 | Cytotoxic |

Agrochemicals

Pesticide Development

This compound serves as a building block in the synthesis of novel agrochemicals. Its fluorinated structure enhances the biological activity of pesticide formulations. Studies have shown that this compound derivatives exhibit improved efficacy in pest control compared to non-fluorinated counterparts. The introduction of fluorine atoms increases lipophilicity, which enhances absorption and retention in target organisms .

Herbicide Formulations

Research indicates that this compound can be utilized in developing herbicides with selective activity against specific weed species. The compound's unique electronic properties allow for targeted interactions with plant metabolic pathways, leading to effective weed management strategies without harming crops .

Materials Science

Fluorinated Polymers

This compound is also being explored for its potential applications in materials science, particularly in the development of fluorinated polymers. These materials exhibit unique properties such as high thermal stability, low surface energy, and chemical resistance. The incorporation of this compound into polymer matrices can enhance mechanical properties and broaden the applicability of these materials in industries like aerospace and electronics .

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Aerospace Components | Fluorinated Polymer | High thermal stability |

| Coatings | Fluorinated Polymer | Low surface energy |

| Electronics | Fluorinated Polymer | Chemical resistance |

Case Studies

Case Study 1: Synthesis of this compound Derivatives

A recent study focused on synthesizing various this compound derivatives through nucleophilic substitution reactions. The resulting compounds were characterized using NMR spectroscopy and demonstrated promising biological activities against several pathogens . This research underscores the versatility of this compound as a precursor for developing new therapeutic agents.

Case Study 2: Evaluation of Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of this compound derivatives against a panel of bacterial strains. The study revealed that certain derivatives exhibited significant inhibitory effects, suggesting their potential use in formulating new antimicrobial agents for clinical applications .

Mechanism of Action

The mechanism of action of tetrafluoropyrazine involves its high electrophilicity, which makes it highly reactive towards nucleophiles. This reactivity is due to the presence of multiple fluorine atoms attached to the pyrazine ring, which withdraws electron density from the ring, making it susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Reactivity Differences

2-Chloro-5-Trifluoromethoxypyrazine (C₅ClF₃N₂O)

- Substituents : Contains a chlorine atom and a trifluoromethoxy (-OCF₃) group.

- Reactivity: The chlorine atom enables nucleophilic aromatic substitution (SNAr), while the -OCF₃ group stabilizes the ring through electron-withdrawing effects. For example, palladium-catalyzed cyanation replaces chlorine with a cyano group to form 5-(trifluoromethoxy)pyrazine-2-carbonitrile .

- Stability : Synthesis requires chlorine at specific positions; attempts to prepare analogs like trichloromethoxypyrazine from 2-hydroxypyrazine fail, highlighting the necessity of chlorine for successful functionalization .

Trifluoromethoxypyrazines (e.g., C₅F₃N₂O)

- Substituents : Feature a trifluoromethoxy (-OCF₃) group.

- Reactivity: The electron-deficient pyrazine ring allows SNAr reactions, but synthesis challenges arise without chlorine. For instance, bromodifluoromethoxypyrazine cannot be synthesized directly from 2-hydroxypyrazine .

- Applications : Used in cross-coupling reactions to introduce trifluoromethoxy groups into complex molecules, enhancing lipophilicity and metabolic stability in drug candidates .

Difluoropyrazines (C₄F₂N₂X₂, X = Cl, Br, etc.)

- Substituents : Retain two fluorine atoms after substitution.

- Reactivity : Substituents like alkyl or alkoxy groups direct subsequent nucleophilic attacks. Alkyl groups favor para substitution, while alkoxy groups direct ortho substitution .

- Synthesis : Derived from tetrafluoropyrazine via controlled substitution, enabling tailored functionalization for specific applications .

Comparative Data Table

| Compound | Substituents | Key Reactivity | Stability Considerations | Applications |

|---|---|---|---|---|

| This compound | 4 F atoms | Halogen exchange (F → Br), nucleophilic substitution | Stable under anhydrous conditions | Precursor for trifluoropyrazines |

| 2-Chloro-5-OCF₃-pyrazine | Cl, -OCF₃ | SNAr (Cl → CN), cross-coupling | Requires Cl for synthesis | Agrochemical intermediates |

| Trifluoromethoxypyrazine | -OCF₃ | Limited synthesis without Cl | Sensitive to hydrolysis | Drug candidate functionalization |

| Difluoropyrazine | 2 F, 2 substituents | Substituent-directed substitution | Depends on substituent stability | Customizable intermediates |

Reaction Pathways and Substituent Effects

- Halogen Exchange : this compound reacts with HBr/AlBr₃ to form tetrabromopyrazine, demonstrating fluorine’s replaceability under superacidic conditions . In contrast, 2-chloro-5-OCF₃-pyrazine retains chlorine unless specifically substituted (e.g., via cyanation) .

- Nucleophilic Substitution : Fluorine atoms in this compound are meta-directing, but substituents like alkyl or alkoxy groups alter regioselectivity. For example, alkyl groups direct para substitution, enabling predictable synthesis of disubstituted derivatives .

Biological Activity

Tetrafluoropyrazine is a fluorinated heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Synthesis

This compound is characterized by the presence of four fluorine atoms substituting hydrogen atoms on the pyrazine ring. The introduction of fluorine enhances the lipophilicity and metabolic stability of the compound, which can lead to improved biological activity compared to its non-fluorinated counterparts.

The synthesis of this compound typically involves nucleophilic substitution reactions where fluorinated reagents are introduced into the pyrazine structure. Various methods have been explored for synthesizing this compound derivatives, often utilizing pentafluoropyridine as a precursor due to its high reactivity towards nucleophiles .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. In particular, research has demonstrated that certain this compound compounds exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, a study reported that a this compound derivative showed moderate activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 100 to 250 µg/ml .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Concentration (µg/ml) | Activity Level |

|---|---|---|---|

| This compound Derivative A | Staphylococcus aureus | 100 | Moderate |

| This compound Derivative B | Escherichia coli | 250 | Moderate |

| This compound Derivative C | Salmonella typhimurium | 200 | Mild |

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. A notable study found that certain this compound derivatives were effective against Candida albicans, showing potential as antifungal agents . The effectiveness varied based on the specific structural modifications made to the base this compound compound.

The biological activity of this compound is thought to be influenced by its ability to interact with various biological targets. The electronegative fluorine atoms can enhance interactions with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their functions. This mechanism is particularly relevant in antimicrobial activity, where disruption of bacterial cell processes can occur .

Case Studies and Research Findings

Several case studies have demonstrated the potential applications of this compound in drug development:

- Antibacterial Agents : A series of studies focused on synthesizing this compound derivatives revealed promising results against resistant bacterial strains. One study highlighted a derivative that was effective against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antifungal Treatments : Research has shown that modifications to the this compound structure can lead to enhanced antifungal activity, making it a candidate for further investigation in treating fungal infections .

- Pharmacological Applications : The lipophilicity conferred by fluorination may improve the pharmacokinetic profiles of drugs derived from this compound, leading to better absorption and bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetrafluoropyrazine, and how can reaction conditions be optimized?

this compound is typically synthesized via chlorination of pyrazine derivatives (e.g., pyrazine-2,3-dicarboxylic acid) followed by fluorination with potassium fluoride . Key parameters for optimization include:

- Temperature control : Fluorination reactions often require precise heating (e.g., 150–200°C) to avoid side products.

- Solvent selection : Reactions in tetrahydrofuran (THF) or dimethylformamide (DMF) improve solubility of intermediates.

- Monitoring techniques : Thin-layer chromatography (TLC) or <sup>19</sup>F NMR can track reaction progress .

Q. How are spectroscopic methods applied to characterize this compound and its derivatives?

- <sup>19</sup>F NMR : Critical for identifying substitution patterns and quantifying fluorinated products. Substituent shielding parameters (e.g., −40 to −60 ppm for aromatic fluorine) help assign structures .

- X-ray crystallography : Resolves crystal packing and bond-length distortions in this compound derivatives, as seen in dispirophosphazene complexes .

- Mass spectrometry (MS) : Confirms molecular weights of trifluoro-/difluoropyrazines .

Q. What are the common nucleophilic substitution reactions of this compound?

this compound undergoes nucleophilic substitution with carbon-, nitrogen-, or oxygen-based nucleophiles. For example:

- Hydroxylation : Forms trifluorohydroxypyrazine without tautomerizing to pyrazinone .

- Amination : Produces hydrazino derivatives, which react with metal halides to form halogeno-fluoropyrazines .

- Alkoxy substitution : Alkoxy groups direct subsequent substitutions to ortho positions .

Advanced Research Questions

Q. How do substituents influence regioselectivity in polysubstitution reactions of this compound?

Substituent effects are governed by electronic and steric factors:

- Electron-withdrawing groups (e.g., Cl, CF3) : Direct nucleophilic attack to para positions via inductive effects.

- Electron-donating groups (e.g., OCH3) : Favor ortho substitution due to resonance stabilization .

- Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce reactivity at adjacent positions.

Table 1 : Substituent Effects on Reaction Pathways

| Substituent | Position | Preferred Attack Site | Example Reaction |

|---|---|---|---|

| Cl | 3 | Para | Formation of 3-Cl-5-F-pyrazine |

| OCH3 | 2 | Ortho | Synthesis of 2-OCH3-4,5-diF-pyrazine |

| NH2 | 4 | Para | 4-NH2-2,3,5-triF-pyrazine |

Q. What mechanistic insights explain fluorination outcomes in this compound derivatives?

Fluorination with cobalt fluorides proceeds via radical cation intermediates. Computational studies suggest:

- Charge density : Fluoride ion quenches radical cations, followed by fluorine atom addition.

- Spin density : Localized spin on ring carbons dictates fluorination sites, as observed in hexafluoro-1,4-diazacyclohexa-1,3-diene synthesis .

Q. How can data contradictions in fluorination experiments be resolved?

Discrepancies in product yields or unexpected byproducts often arise from:

- Reagent depletion : Use fresh cobalt(III)/calcium fluoride mixtures to avoid incomplete fluorination .

- Temperature fluctuations : Maintain strict thermal control (±2°C) during exothermic reactions.

- Statistical validation : Apply ANOVA to compare batch yields and identify outliers .

Q. What strategies are effective for designing novel this compound-based scaffolds?

- One-step cyclizations : Combine this compound with imidazole precursors to form polyfluorinated imidazolopyrazines .

- Cross-coupling reactions : Use Pd-catalyzed couplings to introduce aryl/heteroaryl groups at deactivated positions.

- Computational modeling : Predict regioselectivity using DFT calculations on charge/spin densities .

Q. Methodological Guidance

Q. How can the FINER criteria improve research questions on this compound?

- Feasible : Ensure access to fluorination equipment (e.g., high-pressure reactors).

- Novel : Explore understudied reactions (e.g., photochemical fluorination).

- Ethical : Adhere to safety protocols for handling volatile fluorinated compounds .

Q. What frameworks support rigorous experimental design?

- PICO Framework : Define Population (e.g., fluoropyrazine derivatives), Intervention (e.g., nucleophilic substitution), Comparison (e.g., mono- vs. di-substituted products), and Outcomes (e.g., yield, regioselectivity) .

- Reproducibility : Document reaction conditions (solvent purity, catalyst loading) in line with IUPAC guidelines .

Q. Data Presentation Standards

Table 2 : Example Spectroscopic Data for this compound Derivatives

| Compound | <sup>19</sup>F NMR (ppm) | X-ray Bond Length (Å) | MS (m/z) |

|---|---|---|---|

| Trifluorohydroxypyrazine | −55.2 (d), −58.7 (d) | 1.34 (C-F) | 183.1 |

| 3-Cl-5-F-pyrazine | −47.8 (s) | 1.38 (C-Cl) | 198.6 |

Properties

IUPAC Name |

2,3,5,6-tetrafluoropyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4N2/c5-1-2(6)10-4(8)3(7)9-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTWLRXDHOBEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13177-77-0 | |

| Record name | tetrafluoropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.